molecular formula C8H19N B1599186 N-Isopropyl-N-methyl-tert-butylamine CAS No. 85523-00-8

N-Isopropyl-N-methyl-tert-butylamine

Cat. No.: B1599186
CAS No.: 85523-00-8
M. Wt: 129.24 g/mol
InChI Key: WYLLBTPEHIVUKV-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methyl-tert-butylamine (CAS 85523-00-8) is a tertiary amine characterized by significant steric hindrance due to its branched alkyl substituents: an isopropyl group, a methyl group, and a tert-butyl group. Its molecular formula is C₈H₁₉N (molecular weight: 129.24 g/mol). The compound is primarily utilized as a stabilizer in borane-tetrahydrofuran (BH₃-THF) solutions to prevent premature decomposition . Additionally, it serves as a base in liquid matrix-assisted laser desorption/ionization (MALDI) for analyte quantification .

Despite claims of commercial unavailability in older literature , recent supplier catalogs (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) confirm its availability in research-grade quantities . Safety data classify it as a flammable liquid (UN 1993) with skin/eye irritation and organ toxicity risks .

Properties

IUPAC Name

N,2-dimethyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2)9(6)8(3,4)5/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLBTPEHIVUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402936
Record name N-Isopropyl-N-methyl-tert-butylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85523-00-8
Record name N-Isopropyl-N-methyl-tert-butylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropyl-N-methyl-tert-butylamine
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Preparation Methods

Synthesis via Formaldehyde and N-tert-butylisopropylamine

One established method involves the reaction of formaldehyde with N-tert-butylisopropylamine under acidic conditions, typically using formic acid as a catalyst. This method achieves an efficient substitution reaction to introduce the methyl group onto the nitrogen atom.

Reaction conditions:

  • Temperature: 50–55 °C
  • Duration: Approximately 2 hours
  • Catalyst: Formic acid
  • Yield: Approximately 80%

Reaction scheme:

$$
\text{N-tert-butylisopropylamine} + \text{Formaldehyde} \xrightarrow[\text{Formic acid}]{50-55^\circ C, 2h} \text{N-Isopropyl-N-methyl-tert-butylamine}
$$

This method is supported by research from Brown et al. (1999), highlighting the efficiency and selectivity of the reaction under mild conditions.

Organolithium-Mediated Synthesis

Another detailed approach involves the use of tert-butylamine (tBA) as a starting material, which is dissolved in an inert solvent such as hexane and cooled to low temperatures (around -78 °C) under nitrogen atmosphere to prevent oxidation or moisture interference.

Key steps:

  • Addition of n-butyllithium (n-BuLi) in hexane to deprotonate the amine and generate a reactive intermediate.
  • Subsequent reaction with alkyl nitrates (e.g., ethyl nitrate) to introduce the nitramine functionality or alkyl groups.
  • Gradual warming to room temperature with stirring.
  • Workup involving aqueous extraction, acidification, and separation to isolate the product.

This method requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions. It is noted for its ability to produce high-purity products, although it involves handling of reactive and potentially hazardous reagents such as n-BuLi and nitric acid derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Formaldehyde substitution with N-tert-butylisopropylamine Formaldehyde, N-tert-butylisopropylamine, formic acid 50–55 °C, 2 h, acidic medium ~80 Mild conditions, good selectivity
Organolithium-mediated synthesis tert-butylamine, n-BuLi, ethyl nitrate -78 °C to room temp, inert atmosphere Variable Requires careful handling of reactive reagents
Catalytic amination (analogous method) Alcohol, ammonia, hydrogen, Cu/Ni/Mg/SBA-15 catalyst 160–220 °C, 0.3–0.8 MPa, 0.15–0.6 h⁻¹ space velocity ≥99 (for n-butylamine) High purity, scalable, mainly for primary amines

Chemical Reactions Analysis

Scientific Research Applications

Catalysis in Organic Synthesis

IMBA is primarily used as a stabilizing agent for borane in the reduction of carbonyl compounds. Borane complexes, when stabilized by IMBA, exhibit enhanced reactivity and selectivity.

  • Case Study : In a systematic study on the asymmetric borane-mediated reduction of acetylpyridines, IMBA was used to stabilize borane-THF solutions. The results indicated high enantioselectivity, achieving up to 99% enantiomeric excess (ee) for certain substrates (see Table 1) .
EntrySubstrateCatalystYield (%)ee (%)
15-acetyl-2-methoxypyridineIMBA7798
22-acetylphenothiazineIMBA94>99
34′-(imidazol-1-yl)acetophenoneIMBA8590

Applications in Material Science

IMBA has been utilized in the synthesis of rotaxanes via Sonogashira coupling reactions. The presence of IMBA contributes to higher yields and cleaner reactions, making it a valuable reagent in supramolecular chemistry .

Pharmaceutical Applications

The compound's role extends into the pharmaceutical industry, where it is explored for its potential in drug formulation and delivery systems. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) can lead to improved bioavailability .

Mechanism of Action

The mechanism by which N-Isopropyl-N-methyl-tert-butylamine exerts its effects involves its ability to stabilize borane-THF solutions. This stabilization is achieved through the formation of a complex between the amine and borane, which prevents the decomposition of the borane-THF reagent. This complex formation is crucial for maintaining the reducing power of borane-THF in various chemical reactions .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Steric Effects :

    • The tert-butyl group in This compound imposes greater steric hindrance compared to N-Methyl-tert-butylamine, reducing its nucleophilicity but enhancing selectivity in reactions requiring bulky bases .
    • Di-sec-butylamine lacks a tert-butyl group, making it less hindered but more nucleophilic .

Biological Activity

N-Isopropyl-N-methyl-tert-butylamine (also known as IPTB) is a tertiary amine with significant implications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of IPTB, focusing on its pharmacological properties, metabolic pathways, and potential applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₈N
  • CAS Number : 85523-00-8
  • Molecular Structure : IPTB features a branched alkyl structure, which is crucial for its biological activity.

Pharmacological Properties

  • Mechanism of Action :
    • IPTB acts primarily as a stabilizing agent in borane-mediated reactions, which are critical in asymmetric synthesis. Its role in stabilizing borane complexes enhances the selectivity of reductions involving ketones and imines, showcasing its utility in synthetic organic chemistry .
    • The compound's structure allows it to interact with biological systems, potentially affecting neurotransmitter pathways due to its amine functionality.
  • Toxicological Profile :
    • Studies indicate that IPTB does not exhibit significant sensitization or irritation effects at tested concentrations . This suggests a relatively low toxicity profile, making it a candidate for further pharmacological exploration.
    • Repeated dose toxicity studies show no adverse reproductive effects at high exposure levels, indicating a favorable safety margin for potential therapeutic uses .

Metabolism and Pharmacokinetics

  • The metabolism of IPTB is expected to follow pathways similar to other tertiary amines, involving oxidative deamination and conjugation. However, specific metabolic pathways for IPTB have not been extensively characterized .
  • Preliminary studies suggest that compounds with similar structures undergo various enzymatic reactions leading to detoxification and excretion .

Table 1: Summary of Biological Activity Studies on IPTB

Study ReferenceFocus AreaKey Findings
Toxicity AssessmentNo evidence of skin sensitization; low toxicity observed in repeated dose studies.
Asymmetric SynthesisEnhanced selectivity in reductions when used as a stabilizer for borane complexes.
Structure-Activity RelationshipTertiary amines like IPTB show potential interactions with adrenergic receptors.

Case Study: Asymmetric Synthesis Using IPTB

A study demonstrated the effectiveness of IPTB as a stabilizing agent in the reduction of 3-acetylpyridine using borane complexes. The optimal reaction conditions yielded an enantiomeric excess (ee) of 84%, highlighting the compound's utility in producing optically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isopropyl-N-methyl-tert-butylamine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via alkylation of tert-butylamine with isopropyl halides or through reductive amination using ketones. Key parameters include temperature control (e.g., 0–25°C to minimize side reactions) and solvent selection (e.g., THF or dichloromethane for solubility). Catalytic bases like triethylamine are used to neutralize acid byproducts. Purification often involves fractional distillation under reduced pressure, as the compound has a boiling point of ~67–69°C and a density of 0.727 g/mL .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • GC/MS : Analyze for a molecular ion peak at m/z 87.16 (C₅H₁₃N) and fragmentation patterns consistent with tertiary amines .
  • NMR : Look for distinct signals in 1^1H NMR: δ ~1.05 ppm (9H, tert-butyl), 2.1 ppm (3H, N-methyl), and 2.8 ppm (1H, isopropyl methine) .
  • Density and boiling point : Compare experimental values (0.727 g/mL at 25°C; bp 67–69°C) with literature data .

Q. What storage conditions are required to prevent decomposition of this compound?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and strong acids/bases, as the compound’s tertiary amine group is susceptible to hydrolysis and oxidation. Stability tests indicate degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. How does this compound function as a stabilizer in borane-THF solutions, and what are its mechanistic advantages over alternatives like NaBH₄?

  • Methodological Answer : The compound acts as a Lewis base, coordinating with borane to prevent THF ring-opening side reactions. Compared to NaBH₄-stabilized solutions, it offers superior thermal stability (up to 50°C vs. 30°C for NaBH₄) and reduced precipitate formation. Monitor stabilization efficacy via 11^{11}B NMR: a sharp singlet at δ 10–12 ppm confirms intact BH₃-THF adducts .

Q. What safety protocols are critical when using this compound in large-scale reductions?

  • Methodological Answer :

  • Ventilation : Use explosion-proof fume hoods due to flammability (flash point: -7°C).
  • Thermal Monitoring : Employ jacketed reactors with temperature probes to detect exotherms during borane-THF reactions.
  • Spill Management : Neutralize spills with dilute HCl (1 M) to protonate the amine and reduce volatility .

Q. How do steric effects from the tert-butyl and isopropyl groups influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The bulky substituents hinder nucleophilic attack at the nitrogen center, making the compound a poor catalyst in SN2 reactions but effective in sterically demanding processes (e.g., asymmetric hydride transfers). Compare kinetics using Hammett plots or computational studies (DFT) to quantify steric parameters like Tolman’s cone angle .

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?

  • Methodological Answer : Degradation products like isopropylamine and tert-butanol can co-elute in GC. Use derivatization (e.g., with dansyl chloride) for HPLC-fluorescence detection, achieving detection limits of 0.1 ppm. Confirm structures via HRMS and isotopic labeling studies .

Research Gaps and Contradictions

  • Structural Ambiguity : Evidence conflicts on molecular formula (C₅H₁₃N vs. C₇H₁₇N), requiring clarification via high-resolution mass spectrometry .
  • Environmental Impact : Limited data on biodegradation or ecotoxicity; prioritize OECD 301F tests for aerobic mineralization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropyl-N-methyl-tert-butylamine
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